molecular formula C9H9ClO4S B1417289 2-Chloro-5-(ethanesulfonyl)benzoic acid CAS No. 90649-97-1

2-Chloro-5-(ethanesulfonyl)benzoic acid

Cat. No.: B1417289
CAS No.: 90649-97-1
M. Wt: 248.68 g/mol
InChI Key: CJHDNODBCUENAN-UHFFFAOYSA-N
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Description

2-Chloro-5-(ethanesulfonyl)benzoic acid is an organic compound with the molecular formula C9H9ClO4S and a molecular weight of 248.69 g/mol . This compound is characterized by the presence of a chloro group and an ethanesulfonyl group attached to a benzoic acid core. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(ethanesulfonyl)benzoic acid typically involves the chlorination of 5-(ethanesulfonyl)benzoic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(ethanesulfonyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

2-Chloro-5-(ethanesulfonyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(ethanesulfonyl)benzoic acid involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethanesulfonyl group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Chloro-5-(ethanesulfonyl)benzoic acid include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and ethanesulfonyl groups allows for a wide range of chemical modifications and applications .

Properties

IUPAC Name

2-chloro-5-ethylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-2-15(13,14)6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHDNODBCUENAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was synthesised according to the procedure described for the synthesis of 2-Chloro-5-methanesulfonyl-benzoic acid from 2-Chloro-5-sulfino-benzoic acid and ethyl iodide in 20 ml ethanol/20 ml water and obtained in 27% yield. MS (m/e): 247.1 (MH−, 100%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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